molecular formula C12H19N5 B11741387 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine

1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11741387
M. Wt: 233.31 g/mol
InChI Key: MZXGRJKWSKBNSE-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, each substituted with methyl groups and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method involves the alkylation of 1,5-dimethyl-1H-pyrazole with 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines .

Scientific Research Applications

1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazole
  • 1,5-dimethyl-1H-pyrazole
  • 1-isopropyl-1H-pyrazole

Uniqueness

1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is unique due to its dual pyrazole rings and specific substitution pattern. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1,5-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-11(5-6-14-17)8-13-12-7-10(3)16(4)15-12/h5-7,9H,8H2,1-4H3,(H,13,15)

InChI Key

MZXGRJKWSKBNSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=NN2C(C)C

Origin of Product

United States

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